1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione
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Overview
Description
1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione is a chemical compound belonging to the anthracene family. Anthracene derivatives are known for their applications in various fields, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators
Preparation Methods
The synthesis of 1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione involves several steps. One common method includes the reaction of 1,4-diaminoanthraquinone with 6-chloro-2-(3-methoxypropoxy)benzene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of OLEDs and other electronic devices.
Mechanism of Action
The mechanism of action of 1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. The compound’s effects are mediated through various pathways, including oxidative stress and apoptosis .
Comparison with Similar Compounds
1,4-Diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
2,6-Diaminoanthraquinone: Known for its use in dye production and as a precursor in organic synthesis.
9,10-Diphenylanthracene: Widely used in OLEDs and as a fluorescent probe.
1,4-Diaminoanthraquinone: Utilized in the synthesis of various organic compounds and as a dye intermediate. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
88605-44-1 |
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Molecular Formula |
C18H17ClN2O4 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1,4-diamino-6-chloro-2-(3-methoxypropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17ClN2O4/c1-24-5-2-6-25-13-8-12(20)14-15(16(13)21)17(22)10-4-3-9(19)7-11(10)18(14)23/h3-4,7-8H,2,5-6,20-21H2,1H3 |
InChI Key |
MTOFIDVZABWRDN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N |
Origin of Product |
United States |
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